molecular formula C22H21N5O2 B14106450 N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14106450
M. Wt: 387.4 g/mol
InChI Key: RAHVSXRMAINPKU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide (CAS: 1021221-84-0) is a nitrogen-containing heterocyclic compound with a molecular weight of 342.41 g/mol . Its structure integrates a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, a naphthalen-1-yl aromatic system, and a cyclopentyl-acetamide side chain. These features contribute to its unique physicochemical properties, including moderate solubility in organic solvents and stability under standard conditions . The compound is synthesized via multi-step routes requiring precise control of reaction parameters (e.g., solvent choice, temperature) to optimize purity and yield .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-cyclopentyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C22H21N5O2/c28-21(24-16-8-2-3-9-16)13-26-22(29)20-12-19(25-27(20)14-23-26)18-11-5-7-15-6-1-4-10-17(15)18/h1,4-7,10-12,14,16H,2-3,8-9,13H2,(H,24,28)

InChI Key

RAHVSXRMAINPKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, followed by the introduction of the naphthalen-1-yl and cyclopentyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the acylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide with structurally related pyrazolo-triazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Unique Features
This compound C₂₃H₂₁N₅O₂ 342.41 Cyclopentyl, naphthalen-1-yl Under investigation (potential kinase inhibition) Cyclopentyl group enhances lipophilicity; stable under standard conditions
N-(4-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide C₂₅H₂₁N₅O₃ 439.5 4-Methoxybenzyl Anti-inflammatory, antimicrobial Methoxy group improves solubility; higher molecular weight reduces membrane permeability
N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide C₂₂H₂₁N₅O₂ 387.44 Butan-2-yl Anticancer (in vitro) Branched alkyl chain increases metabolic stability
N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,2,4]triazin-5(4H)-yl)acetamide C₂₅H₂₁N₅O₂ 423.5 4-Methylbenzyl Analgesic (preclinical) Methyl group enhances aromatic interactions with targets
N-[(2-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide C₂₅H₁₈ClN₅O₂ 463.90 2-Chlorophenyl Antimicrobial Chlorine atom improves binding affinity to bacterial enzymes

Structural and Functional Insights

Core Modifications: The pyrazolo-triazine core is conserved across analogs, but substituents on the acetamide side chain dictate bioactivity. Naphthalen-1-yl moieties are critical for π-π stacking interactions with hydrophobic protein pockets, a feature shared among all analogs .

Synthetic Methodologies :

  • Most analogs are synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide intermediates and alkynes, as seen in and . For instance, substituting the cyclopentyl group requires tailored azide precursors and Cu(OAc)₂ catalysis .
  • Yield discrepancies (e.g., 60–85%) across studies highlight the need for optimized stoichiometry and catalyst activity .

Biological Activity Trends :

  • Alkyl substituents (e.g., butan-2-yl) correlate with improved metabolic stability, while aromatic groups (e.g., 4-methylbenzyl) enhance target-binding specificity .
  • Chlorinated derivatives (e.g., 2-chlorophenyl) exhibit stronger antimicrobial effects due to electrophilic interactions with bacterial enzymes .

Physicochemical Properties :

  • Solubility varies significantly: the target compound is soluble in organic solvents, whereas methoxy-substituted analogs show improved aqueous solubility .
  • Stability under acidic/basic conditions remains a challenge for compounds with ester or amide linkages .

Biological Activity

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including in vitro assays, structure-activity relationship (SAR) analyses, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a cyclopentyl group and a naphthalene moiety linked to a pyrazolo-triazine core. The distinct arrangement of these functional groups contributes to its biological properties.

Molecular Formula: C₃₀H₃₃N₃O₂
Molecular Weight: 467.6 g/mol
LogP: 5.6 (indicating lipophilicity)
Hydrogen Bond Donor Count: 2
Hydrogen Bond Acceptor Count: 3

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have indicated selective cytotoxicity against various cancer cell lines:

Cell Line Log GI(50)
HOP-92 (NSCLC)-6.01
U251 (CNS Cancer)-6.00

These findings suggest that the compound may inhibit cell proliferation effectively in non-small cell lung cancer (NSCLC) and central nervous system (CNS) tumors .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro assays demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard protocols, revealing promising results against resistant strains.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthalene or pyrazolo-triazine moieties can significantly influence the biological activity of the compound. For instance:

  • Substituents on the naphthalene ring can enhance binding affinity to target proteins involved in cancer progression.
  • Variations in the cyclopentyl group affect the lipophilicity and, consequently, the bioavailability of the compound.

Case Study 1: Anticancer Efficacy

In a study involving several derivatives of pyrazolo-triazines, it was found that compounds with similar structures to this compound exhibited selective cytotoxicity towards HOP-92 cells. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Antibacterial Mechanism

A separate investigation into the antibacterial effects revealed that N-cyclopentyl derivatives inhibited bacterial growth by disrupting cell membrane integrity and inhibiting protein synthesis. The compounds were tested against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

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